3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically targets and binds to immunoglobulin E (IgE). It is primarily used to treat severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . Omalizumab works by inhibiting the binding of IgE to its receptors on mast cells and basophils, thereby preventing the release of inflammatory mediators that cause allergic reactions .
准备方法
Omalizumab is produced using suspension cell culture techniques with a Chinese Hamster Ovary (CHO) cell line . The production process involves the expression of the monoclonal antibody in CHO cells, followed by purification and formulation into a powder for injection . The industrial production of omalizumab requires stringent conditions to ensure the stability and efficacy of the final product.
化学反应分析
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its primary interactions are with biological molecules, specifically IgE. The binding of omalizumab to IgE prevents IgE from interacting with its receptors on immune cells, thereby inhibiting the allergic response . The major product of this interaction is the formation of an omalizumab-IgE complex, which is then cleared from the circulation.
科学研究应用
Omalizumab has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to study and treat various allergic conditions, including asthma, chronic idiopathic urticaria, and nasal polyps . In clinical research, omalizumab has been shown to improve asthma control, reduce exacerbations, and decrease the need for corticosteroids . Additionally, it is being investigated for its potential use in treating other IgE-mediated conditions, such as food allergies .
作用机制
Omalizumab exerts its effects by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils . By neutralizing free IgE, omalizumab reduces the levels of circulating IgE and prevents it from interacting with Fc-epsilon-RI. This leads to a decrease in the activation and release of inflammatory mediators, thereby mitigating allergic reactions .
相似化合物的比较
Omalizumab is unique among monoclonal antibodies due to its specific targeting of IgE. Other biologic therapies for severe asthma include mepolizumab, reslizumab, and benralizumab, which target interleukin-5 (IL-5) or its receptor . Dupilumab targets the interleukin-4 receptor and is effective in treating nasal polyposis and atopic dermatitis . Tezepelumab, an anti-thymic stromal lymphopoietin (TSLP) monoclonal antibody, has also shown promise in reducing asthma exacerbations . Each of these biologics has distinct mechanisms of action and is chosen based on the specific characteristics and needs of the patient.
属性
CAS 编号 |
9055-70-3 |
---|---|
分子式 |
C48H80O4 |
分子量 |
721.1 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI 键 |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。